molecular formula C10H20N2O4 B134487 (R)-tert-butyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate CAS No. 146553-06-2

(R)-tert-butyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate

Cat. No. B134487
M. Wt: 232.28 g/mol
InChI Key: PWQIGBOSLQHOBT-SSDOTTSWSA-N
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Description

The compound "(R)-tert-butyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate" is a chemical entity that has not been explicitly described in the provided papers. However, it appears to be related to tert-butyl carbamate derivatives, which are often used as intermediates in the synthesis of biologically active compounds or as protective groups in organic synthesis. These derivatives can be involved in the synthesis of natural products, such as jaspine B, or in the creation of enantiomerically pure compounds for pharmaceutical applications .

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives typically involves multiple steps, including protection and deprotection of functional groups, esterification, and resolution of enantiomers. For example, the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate from L-Serine is achieved through a seven-step process that includes esterification, Boc protection, and Corey-Fuchs reaction, with overall yields ranging from 30% to 41% . Another related compound, tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, is synthesized from L-cystine in a three-step process with an overall yield of 54% .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of a tert-butyl group and a carbamate moiety. The crystal structure of a related compound, (1SR, 2RS)-1-[N-tert-butoxycarbonyl)amino]-2-hydroxymethylcylopropane-1-carboxylic acid, reveals a Z-configuration of the cyclopropane ring and a trans conformation of the peptide bond, with intermolecular hydrogen bonds forming specific dimeric structures .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives can undergo various chemical reactions, including kinetic resolutions, which are used to separate enantiomers. For instance, tert-butyl (RS)-3-oxy-substituted cyclopent-1-ene-carboxylates undergo parallel kinetic resolution to afford differentially protected cispentacin derivatives with high enantiomeric excess . Additionally, the synthesis of optically active trans-tert-butyl-2-aminocyclopentylcarbamate involves aziridine opening and optical resolution with 10-camphorsulfonic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. The presence of tert-butyl groups can impart steric bulk, affecting the solubility and reactivity of these compounds. The carbamate group is a key functional moiety that can participate in hydrogen bonding and influence the compound's stability and reactivity. The synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate demonstrates the importance of optimizing reaction conditions to achieve high yields and purity .

Scientific Research Applications

  • Synthesis of Hexahydroindolinones :

    • A study by Padwa, Brodney, and Lynch (2003) discusses the preparation of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate. This process involves various chemical reactions including Diels-Alder reactions and can be related to the synthesis pathways involving compounds like (R)-tert-butyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate (Padwa, Brodney, & Lynch, 2003).
  • Intermediate in Lymphocyte Function-Associated Antigen 1 Inhibitor Synthesis :

    • Li et al. (2012) describe the synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate as an intermediate in manufacturing a lymphocyte function-associated antigen 1 inhibitor. This research highlights a practical and scalable synthesis approach, which may have parallels in synthesizing related compounds like (R)-tert-butyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate (Li et al., 2012).
  • Synthesis of Biologically Active Compounds :

    • Zhao, Guo, Lan, and Xu (2017) discuss the synthesis of tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate in biologically active compounds like omisertinib (AZD9291). This illustrates the role of similar tert-butyl carbamate derivatives in synthesizing biologically relevant molecules (Zhao, Guo, Lan, & Xu, 2017).
  • Degradation Studies :

    • Stefan, Mack, and Bolton (2000) conducted a study on the degradation of methyl tert-butyl ether (MTBE) using the UV/H2O2 process. Although not directly related to (R)-tert-butyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate, this research provides insights into the degradation pathways of similar tert-butyl compounds (Stefan, Mack, & Bolton, 2000).
  • Structural Characterization Using NMR Experiments :

    • Aouine, Faraj, Alami, El-Hallaoui, and Akhazzane (2016) characterized the structure of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate using 2D heteronuclear NMR experiments. Techniques and findings from this study could be applicable in analyzing the structure of (R)-tert-butyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate (Aouine, Faraj, Alami, El-Hallaoui, & Akhazzane, 2016).

properties

IUPAC Name

tert-butyl N-[(2R)-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4/c1-7(8(13)12(5)15-6)11-9(14)16-10(2,3)4/h7H,1-6H3,(H,11,14)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQIGBOSLQHOBT-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N(C)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40634808
Record name N~2~-(tert-Butoxycarbonyl)-N-methoxy-N-methyl-D-alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-butyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate

CAS RN

146553-06-2
Record name N~2~-(tert-Butoxycarbonyl)-N-methoxy-N-methyl-D-alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
B Rajagopal, YY Chen, CC Chen, XY Liu… - The Journal of …, 2014 - ACS Publications
A copper(I)-catalyzed synthesis of substituted dihydropyrimidin-4-ones from propargyl amides via the formation of ketenimine intermediate has been successfully developed; the …
Number of citations: 38 pubs.acs.org
EP Johnson, MP Hubieki, AP Combs, CA Teleha - Synthesis, 2011 - thieme-connect.com
A general method for the conversion of N-Boc amino acids into their homologated α-hydroxy-β-Fmoc amino acids is described. The protocol involved preparation of the amino aldehyde …
Number of citations: 5 www.thieme-connect.com

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